1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine
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Overview
Description
“1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine” is a chemical compound. It is derived from 5-Chloro-2-thiophenesulfonyl Chloride . The compound is used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been described in patents . The process involves reacting a compound with a sulphonating reagent, particularly a sulphite salt, to obtain a compound. This compound is then reacted with 3-methoxy amino propane to obtain another compound .Molecular Structure Analysis
The molecular formula of 5-Chloro-2-thiophenesulfonyl Chloride, a precursor to the compound , is C4H2Cl2O2S2 . The molecular weight is 217.08 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include sulphonation and reaction with 3-methoxy amino propane .Scientific Research Applications
Synthesis and Bioactivity
- A series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl)sulfonyl]piperidine were synthesized, showing promising activity against butyrylcholinesterase enzyme (Khalid et al., 2013).
Antimicrobial Applications
- 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and exhibited significant antimicrobial activities against pathogens of tomato plants (Vinaya et al., 2009).
Anticancer Potential
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, synthesized from compounds related to 1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine, showed strong anticancer activity (Rehman et al., 2018).
Antibacterial Activity
- Thiophenes synthesized with piperidine showed notable antibacterial activities (Al-Adiwish et al., 2012).
Structural Studies
- Structural analysis of compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides insight into the molecular configurations of similar compounds (Girish et al., 2008).
Heterocyclic Chemistry
- The use of piperidine-1-sulphenyl chloride in the preparation of sulfur-nitrogen heterocycles demonstrates the versatility of piperidine derivatives in synthesizing complex molecular structures (Bryce, 1984).
Synthesis of Novel Compounds
- Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus revealed their antibacterial potentials (Iqbal et al., 2017).
Mechanism of Action
Target of Action
The primary target of 1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine is the 5-HT6 receptor , a subtype of the serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and cognition.
Mode of Action
The compound interacts with the 5-HT6 receptor, inhibiting its function
Biochemical Pathways
The inhibition of the 5-HT6 receptor affects the serotonin signaling pathway Serotonin is a neurotransmitter that plays a key role in mood regulation, and alterations in its signaling can have significant effects on behavior and cognition
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S2/c1-8-3-2-6-12(7-8)16(13,14)10-5-4-9(11)15-10/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYYJJDHCDTTBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332466 |
Source
|
Record name | 1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201332466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49733129 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
500149-12-2 |
Source
|
Record name | 1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201332466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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